

# Spectroscopic Data of 1-(Allyloxy)decane: A Technical Guide

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Compound of Interest		
Compound Name:	1-(Allyloxy)decane	
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#### Introduction

**1-(Allyloxy)decane**, an ether with both saturated and unsaturated hydrocarbon chains, serves as a valuable model compound in various chemical research areas, including surfactant studies and as an intermediate in organic synthesis. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-(Allyloxy)decane**. Detailed experimental protocols for acquiring these spectra are also presented to aid researchers in their laboratory work.

# **Predicted Spectroscopic Data**

Due to the limited availability of experimentally acquired spectra for **1-(Allyloxy)decane** in public databases, the following data are predicted based on the known spectroscopic characteristics of its constituent functional groups: the allyl group (-CH<sub>2</sub>-CH=CH<sub>2</sub>) and the decyl group (-(CH<sub>2</sub>)<sub>9</sub>CH<sub>3</sub>), connected by an ether linkage.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for **1-(Allyloxy)decane** are presented



below.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data for **1-(Allyloxy)decane** 

Protons	Chemical Shift (δ, ppm)	Multiplicity	Integration
a	5.85 - 6.00	ddt	1H
b	5.20 - 5.35	ddt	1H
С	5.10 - 5.20	ddt	1H
d	3.95 - 4.05	dt	2H
е	3.40 - 3.50	t	2H
f	1.50 - 1.60	quintet	2H
g	1.20 - 1.40	m	12H
h	0.85 - 0.95	t	3H

Predicted spectrum acquired in CDCl<sub>3</sub> at 400 MHz.

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **1-(Allyloxy)decane** 



Carbon	Chemical Shift (δ, ppm)
1	134.5 - 135.5
2	116.5 - 117.5
3	71.5 - 72.5
4	70.0 - 71.0
5	31.8 - 32.2
6	29.5 - 30.0
7	29.2 - 29.7 (multiple)
8	25.9 - 26.3
9	22.6 - 23.0
10	14.0 - 14.5

Predicted spectrum acquired in CDCl<sub>3</sub> at 100 MHz.

# Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for 1-(Allyloxy)decane



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3075 - 3095	Medium	=C-H stretch (alkene)
2850 - 2960	Strong	C-H stretch (alkane)
1640 - 1650	Medium	C=C stretch (alkene)
1450 - 1470	Medium	C-H bend (alkane)
1090 - 1150	Strong	C-O stretch (ether)
910 - 920 & 990-1000	Strong	=C-H bend (out-of-plane, alkene)

# Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Table 4: Predicted Major Fragments in the Mass Spectrum of 1-(Allyloxy)decane

m/z	Proposed Fragment
198	[M] <sup>+</sup> (Molecular Ion)
157	[M - C₃H₅] <sup>+</sup> (Loss of allyl group)
141	[M - C <sub>4</sub> H <sub>7</sub> O] <sup>+</sup>
57	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> or [C <sub>3</sub> H <sub>5</sub> O] <sup>+</sup>
41	[C₃H₅]+ (Allyl cation)

# **Experimental Protocols**

The following are general protocols for obtaining NMR, IR, and MS spectra of a liquid sample such as **1-(Allyloxy)decane**.

# NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

Sample Preparation:



- Dissolve 5-10 mg of **1-(Allyloxy)decane** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a clean, dry vial.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.
- Instrument Setup:
  - Insert the sample into the NMR spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
  - Tune the probe for both <sup>1</sup>H and <sup>13</sup>C frequencies.
- ¹H NMR Acquisition:
  - Set the appropriate spectral width, acquisition time, and relaxation delay.
  - Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
  - Process the data by applying a Fourier transform, phase correction, and baseline correction.
  - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- <sup>13</sup>C NMR Acquisition:
  - Set the appropriate spectral width, acquisition time, and relaxation delay for <sup>13</sup>C.
  - Acquire the spectrum using a proton-decoupled pulse sequence. A significantly higher number of scans will be required compared to <sup>1</sup>H NMR (typically 128 scans or more).
  - Process the data similarly to the <sup>1</sup>H spectrum.



Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

### Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
  - Place one or two drops of 1-(Allyloxy)decane onto the center of a clean, dry salt plate (e.g., NaCl or KBr).
  - Carefully place a second salt plate on top to create a thin, uniform liquid film.
  - Ensure there are no air bubbles trapped between the plates.
- Instrument Setup:
  - Place the salt plate assembly in the sample holder of the IR spectrometer.
  - Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and CO<sub>2</sub> interference.
- Spectrum Acquisition:
  - Collect a background spectrum of the empty sample compartment.
  - Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
  - Label the significant peaks with their corresponding wavenumbers.

## Mass Spectrometry (MS)

- Sample Preparation:
  - Prepare a dilute solution of 1-(Allyloxy)decane in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
  - Further dilute this stock solution to a final concentration suitable for the specific mass spectrometer and ionization technique being used (typically in the μg/mL to ng/mL range).



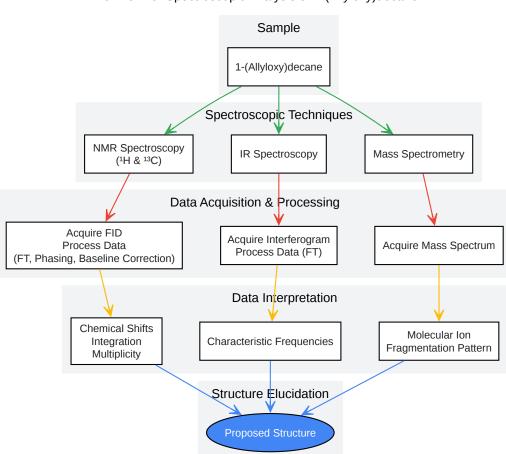
#### Instrument Setup:

- Choose an appropriate ionization technique. Electron Ionization (EI) is common for volatile, thermally stable compounds and will produce extensive fragmentation.
  Electrospray Ionization (ESI) is a softer technique that will likely produce a more prominent molecular ion peak.
- Calibrate the mass analyzer using a known standard.
- Set the appropriate mass range for data acquisition.
- Spectrum Acquisition:
  - Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, or coupled with gas or liquid chromatography).
  - Acquire the mass spectrum.
  - Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

## **Visualization of Spectroscopic Analysis Workflow**

The following diagram illustrates the logical workflow for the spectroscopic analysis of an unknown organic compound like **1-(Allyloxy)decane**.





Workflow for Spectroscopic Analysis of 1-(Allyloxy)decane

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Caption: General workflow for the spectroscopic analysis of an organic compound.

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